プロインスリンCペプチド(55-89)ヒト

説明

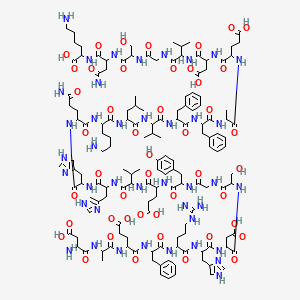

Proinsulin C-Peptide (55-89) human is a bioactive peptide hormone . It is a sequence of C peptide as it exists within proinsulin, the precursor to insulin which consists of insulin A chain, insulin B chain, and C peptide (connecting peptide) . In proinsulin, C peptide provides a means to ensure correct folding and assembly of the A and B chains .

Synthesis Analysis

In proinsulin, C peptide provides a means to ensure correct folding and assembly of the A and B chains. It is eventually cleaved away by proteases PC2, PC1/3, and CPE, at the flanking Arg-Arg and Lys-Arg basic residues .Molecular Structure Analysis

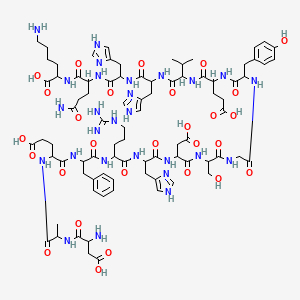

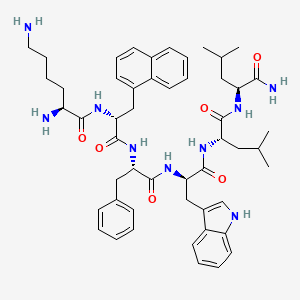

The empirical formula of Proinsulin C-Peptide (55-89) human is C153H259N49O52 . The molecular weight is 3616.99 . The SMILES string representation of the molecule is also available .Chemical Reactions Analysis

C-peptide shows specific binding to a G-protein-coupled membrane binding site, resulting in Ca2+ influx, activation of mitogen-activated protein kinase signaling pathways .Physical And Chemical Properties Analysis

Proinsulin C-Peptide (55-89) human is a white powder . It should be stored at -20°C .科学的研究の応用

細胞および分子生物学アプリケーション

プロインスリンCペプチド(55-89)、ヒトは、細胞および分子生物学のアプリケーションで使用されます {svg_1}. これは、これらの分野で使用される生化学試薬の一部であり、さまざまな実験手順に不可欠です {svg_2}.

糖尿病研究

プロインスリンCペプチドは、特に1型糖尿病(T1D)の研究において、糖尿病研究において重要な役割を果たしています。T1Dは、T細胞が膵臓のインスリン産生β細胞を破壊するときに発生する自己免疫疾患です。 T細胞を含む免疫細胞が膵島に浸潤し、β細胞を徐々に破壊します {svg_3}.

免疫学研究

免疫学の分野では、プロインスリンCペプチドは、ヒトの膵島浸潤CD4+T細胞によって認識されます {svg_4}. これらの細胞は、免疫応答において重要な役割を果たし、Cペプチドとの相互作用は、T1Dなどの自己免疫疾患の理解に大きな関心を集めています {svg_5}.

ペプチドエピトープ研究

プロインスリンCペプチドは、ヒトの膵島浸潤CD4+T細胞によって認識されるペプチドエピトープの主要な供給源です {svg_6}. これらのエピトープの研究は、自己免疫疾患の病因に関する洞察を提供し、治療戦略の開発に貢献できます {svg_7}.

ハイブリッドインスリンペプチド(HIP)に関する研究

プロインスリンCペプチドは、ヒトの膵島浸潤CD4+T細胞によって認識されるハイブリッドインスリンペプチド(HIP)の形成に寄与します {svg_8}. HIPは、β細胞顆粒タンパク質に由来する2つのペプチドの融合によって形成されるネオエピトープです {svg_9}.

Gタンパク質共役受容体研究

プロインスリンCペプチドは、Gタンパク質共役膜結合部位に特異的に結合することが示されています {svg_10}. この相互作用は、Ca2+流入、ミトゲン活性化タンパク質キナーゼシグナル伝達経路の活性化、およびNa+、K+ ATPaseおよび内皮性一酸化窒素合成酵素の刺激をもたらします {svg_11}.

作用機序

Target of Action

Proinsulin C-Peptide (55-89) human, also known as DTXSID00745469, primarily targets cell membranes . It shows specific binding to a G-protein-coupled membrane binding site . This peptide is recognized by human islet-infiltrating CD4+ T cells .

Mode of Action

The interaction of Proinsulin C-Peptide with its targets results in a series of intracellular events. Upon binding to the G-protein-coupled membrane binding site, it triggers a Ca2+ influx . This leads to the activation of mitogen-activated protein kinase signaling pathways and stimulation of Na+/K+ ATPase and endothelial nitric oxide synthase .

Biochemical Pathways

The activation of these pathways has downstream effects on several biochemical processes. Intracellular signaling involves G-proteins and Ca2±dependent pathways . This leads to activation and increased expression of endothelial nitric oxide synthase, Na+/K±ATPase, and important transcription factors involved in apoptosis, anti-inflammatory, and other intracellular defense mechanisms .

Pharmacokinetics

While insulin is metabolized quickly from circulation, Proinsulin C-Peptide exhibits a slow turnover rate, with a biological half-life of over 30 minutes . This property impacts its bioavailability, making it persist longer in the bloodstream compared to insulin .

Result of Action

The molecular and cellular effects of Proinsulin C-Peptide’s action are diverse and beneficial. It exhibits positive physiological effects on many organs and tissues, including the kidneys, nervous system, heart, vascular endothelium, and blood microcirculation . It also exhibits important regulatory effects at early stages of functional and structural impairments caused by diseases like diabetes mellitus .

Action Environment

The action, efficacy, and stability of Proinsulin C-Peptide can be influenced by various environmental factors. For instance, in the red blood cells of type 2 diabetic patients, Na+/K+ ATPase activity is strongly related to blood C-peptide levels . This suggests that the physiological state of the individual can impact the action of the peptide.

将来の方向性

C-peptide has been established to be involved in the regulation of synthesis and secretion of adipokines, which is indicative of its role in controlling energy homeostasis . Considering the efficiency of C-peptide in the treatment of diabetic nephropathy, neuropathy, and retinopathy, C-peptide medicinal forms are now being developed .

生化学分析

Biochemical Properties

Proinsulin C-Peptide (55-89) human interacts with several enzymes, proteins, and other biomolecules. It shows specific binding to a G-protein-coupled membrane binding site, resulting in Ca2+ influx, activation of mitogen-activated protein kinase signaling pathways, and stimulation of Na+, K+ ATPase and endothelial nitric oxide synthase .

Cellular Effects

Proinsulin C-Peptide (55-89) human has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, C-peptide signal transduction in human renal tubular cells involves the activation of phospholipase C and PKC-d and PKC-varepsilon, as well as RhoA, followed by phosphorylation of ERK1/2 and JNK and a parallel activation of Akt .

Molecular Mechanism

The molecular mechanism of Proinsulin C-Peptide (55-89) human involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to a G-protein-coupled membrane binding site, leading to the activation of various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Proinsulin C-Peptide (55-89) human change over time. It exhibits a slow turnover rate (>30 minutes), indicating its stability

Metabolic Pathways

Proinsulin C-Peptide (55-89) human is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H259N49O52/c1-71(2)55-94(193-134(237)91(40-48-119(222)223)189-148(251)122(78(15)16)200-135(238)86(33-41-105(156)205)179-112(212)67-175-147(250)121(77(13)14)199-136(239)88(35-43-107(158)207)188-139(242)97(58-74(7)8)194-142(245)100(61-120(224)225)197-133(236)90(39-47-118(220)221)182-124(227)80(18)177-129(232)89(38-46-117(218)219)186-130(233)84(29-23-51-167-152(162)163)183-126(229)82(155)27-22-50-166-151(160)161)128(231)172-63-110(210)169-62-109(209)170-68-115(215)201-53-25-31-103(201)145(248)174-64-111(211)176-79(17)123(226)171-65-113(213)180-101(69-203)144(247)196-99(60-76(11)12)141(244)190-92(36-44-108(159)208)149(252)202-54-26-32-104(202)146(249)198-95(56-72(3)4)137(240)178-81(19)125(228)192-96(57-73(5)6)138(241)185-85(37-45-116(216)217)127(230)173-66-114(214)181-102(70-204)143(246)195-98(59-75(9)10)140(243)187-87(34-42-106(157)206)132(235)184-83(28-20-21-49-154)131(234)191-93(150(253)254)30-24-52-168-153(164)165/h71-104,121-122,203-204H,20-70,154-155H2,1-19H3,(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H,169,210)(H,170,209)(H,171,226)(H,172,231)(H,173,230)(H,174,248)(H,175,250)(H,176,211)(H,177,232)(H,178,240)(H,179,212)(H,180,213)(H,181,214)(H,182,227)(H,183,229)(H,184,235)(H,185,241)(H,186,233)(H,187,243)(H,188,242)(H,189,251)(H,190,244)(H,191,234)(H,192,228)(H,193,237)(H,194,245)(H,195,246)(H,196,247)(H,197,236)(H,198,249)(H,199,239)(H,200,238)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,224,225)(H,253,254)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,121-,122-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPNOJXFZHBCTB-ZCUALFGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H259N49O52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745469 | |

| Record name | PUBCHEM_71308369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3617.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11097-48-6 | |

| Record name | PUBCHEM_71308369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)